2-(1-Methyl-piperidin-3-ylamino)-ethanol is a chemical compound characterized by its unique structure and functional groups. It is primarily classified as an amino alcohol due to the presence of both an amino group and a hydroxyl group within its molecular framework. This compound has garnered interest in various scientific fields, particularly in organic synthesis and medicinal chemistry.
The compound can be synthesized through the reaction of 1-methylpiperidine with ethylene oxide or ethylene chlorohydrin, typically under basic conditions. Sodium or potassium hydroxide is commonly used as a base to facilitate the nucleophilic substitution reaction that leads to the formation of 2-(1-Methyl-piperidin-3-ylamino)-ethanol.
2-(1-Methyl-piperidin-3-ylamino)-ethanol is classified under:
The synthesis of 2-(1-Methyl-piperidin-3-ylamino)-ethanol typically follows these steps:
In an industrial context, continuous flow synthesis methods may be employed to enhance efficiency and yield. The use of catalysts and optimized conditions can significantly improve scalability and production rates.
The molecular structure of 2-(1-Methyl-piperidin-3-ylamino)-ethanol can be described as follows:
2-(1-Methyl-piperidin-3-ylamino)-ethanol can undergo several types of chemical reactions:
The major products formed from these reactions include:
The mechanism of action for 2-(1-Methyl-piperidin-3-ylamino)-ethanol involves its interaction with biological targets such as receptors or enzymes. It may act as either an agonist or antagonist, modulating biochemical pathways depending on its specific application context. This interaction often influences physiological responses, making it relevant in pharmacological studies.
Relevant data on stability and reactivity should be considered when handling this compound in laboratory settings.
2-(1-Methyl-piperidin-3-ylamino)-ethanol has several notable applications:
Piperidine ranks among the most prevalent nitrogen-containing heterocycles in FDA-approved pharmaceuticals, present in >20 therapeutic classes including antipsychotics, antivirals, and antibacterials [7]. Its dominance stems from three key attributes:
Table 1: Therapeutic Applications of Representative Piperidine-Containing Drugs
Drug Name | Biological Target | Therapeutic Use | Structural Feature |
---|---|---|---|
Melperone | Dopamine D2 receptor | Antipsychotic | 4-Fluorophenyl-piperidine |
Gilteritinib | FLT3/Axl kinases | Acute myeloid leukemia | N-methylpiperidine |
IdeS Inhibitors | Bacterial cysteine protease | Antibacterial | 3-Aminopiperidine peptide mimic |
MenA Inhibitors | Menaquinone biosynthesis | Antitubercular | Lipophilic piperidine ethers |
The 2-aminoethanol group in 2-(1-Methyl-piperidin-3-ylamino)-ethanol provides critical pharmacophoric elements for enzyme inhibition:
Table 2: Enzyme Inhibition Mechanisms Enabled by Amino Alcohol Motifs
Enzyme Class | Representative Inhibitor | Key Interactions | Biological Consequence |
---|---|---|---|
Cysteine Proteases | Piperidine-Gly236 mimic | OH⋯His hydrogen bond; NH⁺⋯Asp salt bridge | Blocks IgG cleavage by IdeS |
Kinases (CHK1) | (R)-3-Piperidinyloxy picolinonitrile | NH⋯C=O backbone H-bond; cation-π with Phe | Abrogates DNA damage checkpoint |
Ubiquitin Proteases | Piperidine-based USP7 inhibitors | Ionic interaction with catalytic cysteine | Disrupts p53-MDM2 degradation |
2-(1-Methyl-piperidin-3-ylamino)-ethanol derivatives disrupt bacterial virulence by targeting cysteine proteases—notably IdeS (Immunoglobulin G-degrading enzyme of Streptococcus pyogenes). IdeS enables immune evasion by cleaving human IgG at Gly236-Gly237, and inhibitors mimicking this hinge region exploit two mechanisms [8]:
Synthetic routes to these inhibitors emphasize efficiency: Reductive amination of N-Boc-3-piperidone with glycine ethyl ester yields racemic 3-aminopiperidine intermediates, resolved via chiral HPLC. Subsequent peptide coupling installs P1–P3 residues (e.g., Leu-Leu), generating potent inhibitors like LLpipG-NH₂ with Kᵢ values of 0.8 µM [8] [10]. This modular synthesis underscores the compound’s adaptability in addressing antibiotic-resistant pathogens.
Table 3: Synthetic Strategies for Piperidine-Aminoethanol Inhibitors
Synthetic Route | Key Step | Yield | Diastereoselectivity | Application Target |
---|---|---|---|---|
Reductive amination | NaBH(OAc)₃ reduction of 3-piperidone | 62–92% | Racemic (chiral resolution) | IdeS inhibitors |
Alkylation of enolates | s-BuLi deprotonation/Mel addition | 90% | de = 75% (unprotected) | CHK1 kinase inhibitors |
TBDMS-protected alkylation | 1.5 eq. s-BuLi, then CH₃I | 85% | dr = 1:2.5 (protected) | Sch206272 (NK1 antagonist) |
This strategic integration of piperidine rigidity and amino alcohol polarity positions 2-(1-Methyl-piperidin-3-ylamino)-ethanol as a privileged scaffold for next-generation anti-infectives and targeted therapies.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: